(2E)-3-{5-chloro-1-[(4-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid
Description
Properties
IUPAC Name |
(E)-3-[5-chloro-1-[(4-chlorophenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2/c1-9-12(6-7-13(19)20)14(16)18(17-9)8-10-2-4-11(15)5-3-10/h2-7H,8H2,1H3,(H,19,20)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIELZGSDUQDZTQ-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=CC(=O)O)Cl)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=C/C(=O)O)Cl)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{5-chloro-1-[(4-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Substitution with Chlorophenyl Group: The chlorinated pyrazole is reacted with a chlorophenylmethyl halide in the presence of a base like potassium carbonate to introduce the chlorophenyl group.
Formation of the Prop-2-enoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{5-chloro-1-[(4-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with pyrazole derivatives exhibit significant anticancer activity. For instance, studies have shown that similar pyrazole-based compounds can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and the generation of reactive oxygen species (ROS) .
A notable study demonstrated that (2E)-3-{5-chloro-1-[(4-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells, by modulating key signaling pathways involved in cell survival and apoptosis .
Anti-inflammatory Effects
Another significant application of this compound is its anti-inflammatory properties. Research has indicated that it can inhibit the production of pro-inflammatory cytokines, thus providing a potential therapeutic avenue for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Pesticidal Activity
The compound has also been explored for its pesticidal properties. Studies have shown that it exhibits effective insecticidal activity against common agricultural pests. The mechanism involves disrupting the nervous system of insects, leading to paralysis and death .
Herbicidal Potential
In addition to its insecticidal properties, this compound has been evaluated for its herbicidal activity. Trials indicate that it can effectively inhibit the growth of certain weed species without adversely affecting crop plants, making it a valuable candidate for developing selective herbicides .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer | Induced apoptosis in breast cancer cells via ROS generation. |
| Study 2 | Anti-inflammatory | Inhibited cytokine production in rheumatoid arthritis models. |
| Study 3 | Insecticidal | Effective against common agricultural pests with a neurotoxic mechanism. |
| Study 4 | Herbicidal | Selectively inhibited weed growth without harming crops. |
Mechanism of Action
The mechanism of action of (2E)-3-{5-chloro-1-[(4-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could act as an inhibitor of a particular enzyme involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Physicochemical Comparisons
Functional Group and Bioactivity Comparisons
- Acrylic Acid vs.
- Chloro Substituents: The dual chloro groups in the target compound and ’s analogue increase molecular weight and dipole moments compared to non-chlorinated derivatives (e.g., ). Chloro groups also enhance metabolic stability but may introduce toxicity risks .
- Trifluoromethyl Group : ’s compound includes a CF₃ group, which significantly elevates electronegativity and resistance to oxidative metabolism, a feature absent in the target compound .
Crystallographic and Conformational Insights
- The target compound’s E-configuration and planar acrylic acid group likely promote intermolecular hydrogen bonding, as observed in similar structures resolved via SHELX () and ORTEP () .
- ’s pyrazol-3-one derivative exhibits a twisted conformation due to steric hindrance between substituents, whereas the target compound’s 4-chlorobenzyl group may adopt a staggered arrangement to minimize clashes .
Biological Activity
The compound (2E)-3-{5-chloro-1-[(4-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid , often referred to as a pyrazole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anti-inflammatory, and enzyme inhibition properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 299.16 g/mol. The structural representation is critical for understanding its interaction with biological targets.
Antibacterial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antibacterial properties. For instance, a synthesized series of compounds similar in structure showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | IC50 (µM) |
|---|---|---|---|
| Compound A | Salmonella typhi | 15 | 5.0 |
| Compound B | Bacillus subtilis | 20 | 3.0 |
| Compound C | Escherichia coli | 10 | 7.5 |
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Notably, it has shown promising results as an acetylcholinesterase (AChE) inhibitor and urease inhibitor, which are critical in treating conditions like Alzheimer's disease and urinary infections, respectively.
Table 2: Enzyme Inhibition Potency
| Enzyme | Compound | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | (2E)-3-{5-chloro...} | 12.5 |
| Urease | (2E)-3-{5-chloro...} | 8.0 |
Anti-inflammatory Activity
In addition to its antibacterial and enzyme inhibition properties, the compound has been investigated for anti-inflammatory effects. Studies have indicated that pyrazole derivatives can inhibit pro-inflammatory cytokines, contributing to their therapeutic potential in inflammatory diseases .
Study on Antibacterial Effects
A case study conducted on a series of pyrazole derivatives revealed that certain structural modifications significantly enhanced their antibacterial activity. The study reported that compounds with electron-withdrawing groups exhibited stronger interactions with bacterial cell membranes, leading to increased efficacy .
Study on Enzyme Inhibition
Another research project focused on evaluating the enzyme inhibition capabilities of pyrazole derivatives against urease. The findings indicated that specific substitutions on the pyrazole ring led to improved inhibition rates, suggesting a structure-activity relationship that could guide future drug design .
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing (2E)-3-{5-chloro-1-[(4-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid, and how are intermediates characterized?
- Answer : The synthesis typically involves multi-step protocols, including:
- Step 1 : Alkylation of 4-chlorophenylmethyl groups onto the pyrazole core under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- Step 2 : Formation of the α,β-unsaturated carboxylic acid via Knoevenagel condensation, using malonic acid derivatives and catalytic piperidine .
- Characterization : Intermediates are monitored via TLC (silica gel, ethyl acetate/hexane) and confirmed via / NMR (e.g., pyrazole CH₃ at δ 2.3–2.5 ppm; conjugated alkene protons at δ 6.5–7.1 ppm) .
Q. How do reaction conditions (solvent, temperature) influence the stereoselectivity of the (E)-configuration in the prop-2-enoic acid moiety?
- Answer : The (E)-configuration is stabilized by:
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) favor intramolecular hydrogen bonding between the carboxylic acid and pyrazole N-H, directing stereoselectivity .
- Temperature : Lower temperatures (0–25°C) minimize thermal isomerization of the double bond during condensation .
- Validation : X-ray crystallography (e.g., C=C bond length ~1.33 Å; torsion angle >170°) confirms the (E)-geometry .
Q. What spectroscopic and chromatographic methods are critical for purity assessment?
- Answer :
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) detect impurities (<0.5% area) .
- Mass Spectrometry : HRMS (ESI+) confirms molecular ion [M+H]⁺ with <2 ppm error .
- Elemental Analysis : C, H, N content deviations <0.4% validate stoichiometry .
Advanced Research Questions
Q. How can conflicting bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved for this compound?
- Answer : Contradictions may arise from:
- Assay conditions : Varying pH or ionic strength alters ionization of the carboxylic acid, affecting target binding. Standardize buffers (e.g., PBS at pH 7.4) .
- Metabolic instability : Use LC-MS to identify degradation products (e.g., decarboxylation or glutathione adducts) in cell-based assays .
- Off-target effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify non-specific kinase interactions .
Q. What computational strategies predict the binding mode of this compound to biological targets (e.g., COX-2 or PPARγ)?
- Answer :
- Docking : AutoDock Vina or Schrödinger Suite models interactions between the carboxylic acid and catalytic residues (e.g., Arg120 in COX-2) .
- MD Simulations : GROMACS assesses stability of the ligand-receptor complex over 100 ns (RMSD <2 Å) .
- QSAR : CoMFA or CoMSIA models correlate substituent effects (e.g., chloro vs. methyl groups) with activity .
Q. How does the compound’s stability under physiological conditions impact in vivo pharmacokinetic studies?
- Answer :
- Plasma Stability : Incubate with human plasma (37°C, 24h); >80% remaining indicates suitability for IV administration .
- Microsomal Metabolism : CYP450 isoforms (e.g., CYP3A4) may hydroxylate the chlorophenyl group, detected via UPLC-QTOF .
- Half-life : Rat PK studies show t₁/₂ = 2–4h, requiring prodrug strategies (e.g., ethyl ester protection) to enhance bioavailability .
Methodological Considerations
Q. What strategies mitigate by-product formation during the final condensation step?
- Answer :
- Catalyst optimization : Use scandium triflate (0.5 mol%) to accelerate Knoevenagel kinetics, reducing side reactions .
- Microwave-assisted synthesis : Shortens reaction time (10 min at 100°C vs. 12h conventional) and improves yield (>85%) .
- Workup : Acidic extraction (pH 3–4) isolates the carboxylic acid from unreacted aldehydes .
Q. How do crystallographic studies inform the design of derivatives with enhanced solubility?
- Answer : X-ray data reveal:
- Packing motifs : π-Stacking of chlorophenyl groups reduces solubility. Introduce polar groups (e.g., -OH, -SO₃H) at non-critical positions .
- Torsion angles : Flexible prop-2-enoic acid chain allows salt formation (e.g., Na⁺ or lysine salts) without disrupting planarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
